molecular formula C26H24N8O3 B2915470 2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione CAS No. 920262-84-6

2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione

Cat. No.: B2915470
CAS No.: 920262-84-6
M. Wt: 496.531
InChI Key: DFICPYNJQQFSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione is a sophisticated chemical compound designed for advanced pharmaceutical and biochemical research. This molecule integrates a [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases. This characteristic makes it a high-value intermediate for developing targeted therapies, particularly as a potential kinase inhibitor . The structure is further functionalized with a piperazine linker, a common motif that enhances solubility and provides a versatile point for molecular recognition, and a phthalimide (isoindoline-1,3-dione) moiety, which is associated with a range of biological activities. The specific molecular architecture of this compound suggests its primary research value lies in the exploration of novel anticancer and antiviral agents. The [1,2,3]triazolo[4,5-d]pyrimidine system is a key structural feature in many compounds investigated for their chemopreventive and chemotherapeutic effects on cancer, as well as for antiviral applications against a number of DNA and RNA viruses . Its potential mechanism of action likely involves the inhibition of specific enzyme pathways, such as protein kinases, which are critical regulators of cell proliferation and survival. As a key synthetic intermediate, this compound offers researchers a versatile building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-oxo-4-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N8O3/c35-21(11-6-12-33-25(36)19-9-4-5-10-20(19)26(33)37)31-13-15-32(16-14-31)23-22-24(28-17-27-23)34(30-29-22)18-7-2-1-3-8-18/h1-5,7-10,17H,6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFICPYNJQQFSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CCCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure

The compound features a complex structure that includes:

  • Isoindoline core
  • Triazolo-pyrimidine moiety
  • Piperazine linker
    This unique arrangement contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of isoindoline compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines, including:

  • A549 (lung cancer)
  • K562 (chronic myeloid leukemia)
    These compounds often act through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The presence of the triazole ring suggests potential antimicrobial activity. Triazole derivatives are known for their efficacy against a range of pathogens, including fungi and bacteria. The compound's ability to inhibit microbial growth could be attributed to its interference with cellular processes in pathogens .

Enzyme Inhibition

Studies have suggested that the compound might act as an inhibitor of specific kinases involved in cancer progression. For example, it may inhibit:

  • VEGFR (Vascular Endothelial Growth Factor Receptor)
    This inhibition can disrupt angiogenesis in tumors .

The biological activities of this compound are likely mediated through several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating.
  • Inhibition of Kinase Activity : Blocking pathways that lead to tumor growth and metastasis.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, derivatives similar to the compound were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against A549 cells, suggesting potent anticancer activity .

Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial properties of triazole derivatives. The compound demonstrated significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Data Tables

Biological ActivityTarget Cell LineIC50 Value (µM)Reference
AnticancerA5495.0
AntimicrobialS. aureus8.0
Kinase InhibitionVEGFRIC50 < 10

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-7-((4-(Trifluoromethyl)Benzyl)Thio)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidine (CAS: 863500-85-0)

  • Key Differences :
    • Replaces the isoindoline-dione and piperazine groups with a benzylthio substituent and trifluoromethylphenyl group.
    • Smaller molecular weight (417.4 g/mol vs. ~600 g/mol estimated for the target compound).
  • Pharmacological Implications :
    • The trifluoromethyl group enhances metabolic stability, while the benzylthio moiety may confer distinct binding preferences compared to the target compound’s piperazine linker .

Pyridazino[4,5-b]Indol-4-One Derivatives

  • Key Differences :
    • Feature fused pyridazine-indole systems instead of triazolo-pyrimidine-isoindoline scaffolds.
    • Exhibit twist angles between triazole and indole rings (4.94–12.65°), influencing π-π interactions .
  • Biological Activity: Demonstrated anti-cancer and anti-microbial activities via DNA intercalation and genotoxicity, suggesting the target compound may share similar mechanisms but with enhanced solubility due to its piperazine group .

Functional Analogues with Piperazine Linkers

Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives

  • Key Differences :
    • Incorporate pyrazole instead of triazole in the fused system, altering electronic properties.
    • Exhibit isomerization behavior under varying conditions (e.g., derivatives 6 and 8 in ), which the target compound’s rigid isoindoline-dione core may mitigate .
  • Pharmacological Implications :
    • Isomerization can affect binding affinity; the target compound’s stable conformation may improve target selectivity.

Pharmacokinetic and Physicochemical Comparison

Property Target Compound CAS 863500-85-0 Pyridazinoindole Derivatives
Molecular Weight ~600 (estimated) 417.4 300–400
Solubility Moderate (piperazine-enhanced) Low (lipophilic substituents) Low (rigid fused system)
Key Moieties Triazolo-pyrimidine, piperazine Benzylthio, trifluoromethyl Pyridazine-indole, triazole
Biological Activity Kinase inhibition (inferred) Unreported Anti-cancer, DNA intercalation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.